molecular formula C9H11ClO2 B3105064 (2-Chloro-4-ethoxyphenyl)methanol CAS No. 1518882-29-5

(2-Chloro-4-ethoxyphenyl)methanol

Cat. No.: B3105064
CAS No.: 1518882-29-5
M. Wt: 186.63 g/mol
InChI Key: FDPXIEDDYWHZJE-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxyphenyl)methanol is a chloro- and ethoxy-substituted benzyl alcohol derivative intended for research and development purposes only. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical fields. Its molecular structure, featuring a benzyl alcohol group and specific halogen and ether substituents, makes it a valuable intermediate for constructing more complex molecules through various reactions, including functional group transformations and coupling reactions. Researchers utilize this and similar chlorinated aromatic alcohols in the exploration of new active compounds. The product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please note that the specific CAS Number, molecular weight, and full physicochemical data for this exact compound are subject to verification upon sourcing. For further details, including pricing and availability, please contact our sales team.

Properties

IUPAC Name

(2-chloro-4-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXIEDDYWHZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Halogenated Benzylic Alcohols in Modern Organic Synthesis

Halogenated benzylic alcohols are a class of compounds that have garnered considerable attention in modern organic synthesis due to their versatile reactivity. The presence of a halogen atom on the aromatic ring and a hydroxyl group on the benzylic carbon imparts a unique chemical character to these molecules. The hydroxyl group can be a poor leaving group, but its reactivity can be enhanced under certain conditions, allowing for nucleophilic substitution reactions. researchgate.net

The carbon-halogen bond provides a site for various transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Furthermore, the benzylic alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in ether and ester formation. wikipedia.orgnih.gov This dual reactivity makes halogenated benzylic alcohols powerful intermediates in multi-step syntheses.

The strategic placement of halogens and hydroxyl groups can influence the electronic properties and reactivity of the entire molecule, a feature that is exploited in the design of new synthetic methodologies. For instance, the selective chlorination of benzylic alcohols can be achieved under neutral conditions, highlighting the fine-tuning possible in these systems. organic-chemistry.org

Overview of Substituted Phenol and Benzylic Alcohol Derivatives in Chemical Science

Substituted phenols and benzylic alcohols are foundational pillars in chemical science, serving as precursors and key components in a vast array of applications. ncert.nic.insolubilityofthings.com

Substituted Phenols:

The hydroxyl group attached to the aromatic ring in phenols directs incoming electrophiles to the ortho and para positions, making them highly reactive in electrophilic aromatic substitution reactions. solubilityofthings.com This reactivity is fundamental to the synthesis of a wide range of compounds. Substituted phenols are integral to the production of polymers, dyes, and pharmaceuticals. wisdomlib.org Their antioxidant properties are also a subject of significant interest.

Benzylic Alcohols:

Benzylic alcohols are characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring. ncert.nic.in This structural motif is present in many naturally occurring compounds and is a key functional group in organic synthesis. wikipedia.org The reactivity of the hydroxyl group, coupled with the stability of the corresponding benzylic carbocation, allows for a variety of chemical transformations. nih.govacs.org They are used as solvents, in fragrance industries, and as precursors to esters and other derivatives. wikipedia.org

The synergy between the phenolic and benzylic alcohol functionalities, as seen in derivatives of (2-Chloro-4-ethoxyphenyl)methanol, provides a rich platform for chemical exploration and the development of novel molecules with tailored properties.

Structural Features and Chemical Modifiability of 2 Chloro 4 Ethoxyphenyl Methanol and Its Analogues

The chemical behavior and synthetic utility of (2-Chloro-4-ethoxyphenyl)methanol are dictated by its distinct structural features. The molecule possesses a benzene (B151609) ring substituted with a chlorine atom, an ethoxy group, and a hydroxymethyl group.

FeatureDescriptionPotential for Modification
Chlorine Atom An electron-withdrawing group that influences the reactivity of the aromatic ring.Can participate in nucleophilic aromatic substitution or cross-coupling reactions.
Ethoxy Group An electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at positions ortho and para to it.The ether linkage can be cleaved under harsh conditions.
Hydroxymethyl Group A primary alcohol functionality.Can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced by a halogen. organic-chemistry.org

The interplay of these functional groups allows for a high degree of chemical modifiability. For instance, the chlorine atom at the 2-position and the ethoxy group at the 4-position direct further substitution on the aromatic ring. The hydroxymethyl group at the 1-position provides a handle for a variety of synthetic transformations.

Analogues of this compound, such as (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol, introduce additional reactive sites, further expanding their synthetic potential. pharmaffiliates.com The synthesis of such analogues often involves multi-step processes, including Friedel-Crafts acylation and reduction reactions. patsnap.comgoogle.com These compounds are valuable intermediates in the synthesis of more complex molecules, including pharmacologically active agents like Dapagliflozin. wikipedia.org

The table below summarizes some key properties of this compound.

PropertyValue
CAS Number 1518882-29-5 bldpharm.com
Molecular Formula C9H11ClO2 bldpharm.com
Molecular Weight 186.64 g/mol bldpharm.com

The strategic combination of these structural elements makes this compound and its analogues powerful tools in the arsenal (B13267) of organic chemists for the construction of diverse and complex molecular frameworks.

An in-depth exploration of the synthetic pathways leading to the formation of this compound and its core structural elements is crucial for advancements in various chemical fields, including pharmaceutical and materials science. This article focuses exclusively on the methodologies employed to construct this specific molecule and related substituted arylmethanols. The discussion is segmented into strategies for building the substituted arylmethanol core and techniques for achieving the specific chloro- and ethoxy- substitution pattern on the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Ethoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationrsc.orgmsu.educolumbia.edunih.govbldpharm.comresearchgate.netchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹H NMR spectrum of (2-Chloro-4-ethoxyphenyl)methanol in a suitable solvent like CDCl₃ is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The chemical shifts and splitting patterns of these protons provide information about their relative positions on the benzene (B151609) ring. The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. The ethoxy group protons will present as a quartet for the methylene (B1212753) group (-OCH₂CH₃) around δ 4.0 ppm and a triplet for the methyl group (-OCH₂CH₃) around δ 1.4 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the benzene ring will resonate in the range of δ 115-160 ppm. The carbon attached to the chlorine atom and the carbon of the ethoxy group will have their characteristic chemical shifts influenced by the electronegativity of the substituents. The benzylic carbon of the methanol group is expected to appear around δ 65 ppm, while the carbons of the ethoxy group will be observed further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.8 - 7.5115 - 135
C-Cl-125 - 135
C-OEt-155 - 160
CH₂ (benzyl)~4.6~65
OHVariable-
OCH₂ (ethoxy)~4.0~63
CH₃ (ethoxy)~1.4~15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignmentrsc.orgcolumbia.edu

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduhmdb.ca It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for connecting different parts of the molecule. For example, the benzylic protons would show a correlation to the aromatic carbons they are attached to and the adjacent aromatic carbons. The protons of the ethoxy group would show correlations to the aromatic carbon they are attached to via the oxygen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysiscolumbia.edunih.govchemicalbook.comnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositioncolumbia.edunih.govnist.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₁₁ClO₂), the expected exact mass can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Table 2: Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺C₉H₁₁³⁵ClO₂186.0447
[M+2]⁺C₉H₁₁³⁷ClO₂188.0418

Infrared (IR) Spectroscopy for Functional Group Identificationmsu.educolumbia.edubldpharm.comnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations of the alcohol and the ether would be observed in the fingerprint region, typically between 1260-1000 cm⁻¹. The C-Cl stretching vibration usually appears in the lower wavenumber region of the fingerprint, around 800-600 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Aromatic C-HC-H stretch3100 - 3000
Aliphatic C-HC-H stretch3000 - 2850
Aromatic C=CC=C stretch1600 - 1450
Alcohol C-OC-O stretch~1050
Ether C-OC-O stretch (aryl-alkyl)~1250 (asymmetric), ~1040 (symmetric)
Chloroalkane C-ClC-Cl stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studiesnih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene ring gives rise to π → π* transitions. The presence of substituents like the chloro, ethoxy, and hydroxymethyl groups can shift the absorption maxima (λ_max) and affect the molar absorptivity (ε).

The electronic spectrum is expected to show a primary absorption band around 200-220 nm and a secondary, less intense band around 270-280 nm, which are characteristic of substituted benzenes. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. msu.edu Studying the UV-Vis spectrum in solvents of varying polarities can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift to shorter wavelengths would indicate a less polar excited state.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of crystalline solids at atomic resolution. excillum.com This technique involves irradiating a high-quality single crystal of this compound with a focused X-ray beam. The resulting diffraction pattern, a unique three-dimensional arrangement of spots, is collected and analyzed. By processing this data, it is possible to calculate the electron density map of the molecule and, from that, determine the exact positions of each atom, as well as the bond lengths and angles connecting them.

The successful application of SC-XRD would provide an unambiguous structural confirmation of this compound, solidifying the connectivity of the chloro, ethoxy, and methanol groups to the phenyl ring. The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables.

Table 1: Illustrative Crystallographic Data for a Molecular Crystal This table represents the type of data that would be obtained from a single-crystal XRD analysis of this compound. The values are hypothetical examples.

ParameterIllustrative Value
Chemical FormulaC₉H₁₁ClO₂
Formula Weight186.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5°
Volume940.1 ų
Z (Molecules per unit cell)4
Calculated Density1.320 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

The three-dimensional packing of molecules within the crystal lattice is governed by various intermolecular forces. nih.gov For this compound, the most significant of these is hydrogen bonding, owing to the presence of the hydroxyl (-OH) group of the methanol moiety. libretexts.org This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a range of techniques essential for separating, identifying, and purifying components of a mixture. For this compound, these methods are crucial for assessing the purity of a synthesized batch and for isolating the final product from unreacted starting materials or byproducts.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of a chemical reaction. sigmaaldrich.com To monitor the synthesis of this compound (e.g., from the reduction of 2-chloro-4-ethoxybenzaldehyde), a TLC plate coated with a stationary phase like silica (B1680970) gel is used. ukessays.com

The process involves spotting the plate with samples of the starting material, the reaction mixture at various time points, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The plate is then developed in a chamber with a suitable mobile phase (a solvent or solvent mixture). As the solvent moves up the plate, the components separate based on their polarity. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the reaction's progression. libretexts.org The relative distance traveled by a spot is quantified by its retention factor (Rf).

Table 2: Example of TLC Monitoring for the Synthesis of this compound This table illustrates a hypothetical TLC result for the reduction of 2-chloro-4-ethoxybenzaldehyde.

Lane DescriptionCompound(s) SpottedObserved Spots (Rf value)Interpretation
1 (Starting Material)2-Chloro-4-ethoxybenzaldehydeOne spot (Rf = 0.65)Reference for the reactant.
2 (Co-spot)Starting Material + Reaction Mixture (t=1h)Two spots (Rf = 0.65, 0.40)Confirms the identity of the reactant spot in the mixture.
3 (Reaction Mixture, t=1h)Aliquot from the reaction after 1 hourTwo spots (Rf = 0.65, 0.40)Reaction is in progress; both reactant and product are present.
4 (Reaction Mixture, t=4h)Aliquot from the reaction after 4 hoursOne spot (Rf = 0.40)The starting material is consumed; the reaction is complete.

Note: Rf values are hypothetical and depend on the specific mobile phase used.

For highly accurate purity assessment and quantification, more advanced techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) are employed. UPLC operates on the same principles as traditional HPLC but uses columns with smaller particles (<2 µm), allowing for higher resolution, faster run times, and greater sensitivity. researchgate.net

A typical UPLC analysis for this compound would involve a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is injected into the system, and its retention time (the time it takes to travel through the column) is measured. The area under the peak in the resulting chromatogram is directly proportional to the compound's concentration, allowing for precise quantification against a known standard. This method is crucial for determining the final purity of the compound and for quantifying trace-level impurities. researchgate.net

Table 3: Illustrative UPLC Method Parameters for Purity Analysis This table shows a potential set of parameters for a UPLC method to analyze this compound.

ParameterSpecification
SystemUPLC with UV or Mass Spectrometric (MS) Detector
ColumnC18 reversed-phase, 1.7 µm particle size (e.g., 50 mm x 2.1 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient ProgramStart at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume1 µL
DetectionUV at 254 nm or MS in electrospray ionization (ESI) mode

Computational and Theoretical Investigations of 2 Chloro 4 Ethoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. A typical DFT study of (2-Chloro-4-ethoxyphenyl)methanol would involve the use of a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model its behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-O bonds of the ethoxy group and the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The most stable conformer would be the one with the lowest energy. This analysis would reveal the preferred spatial orientation of the ethoxy and hydroxymethyl groups relative to the chlorinated benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74
C-O (ethoxy) 1.37
O-C (ethyl) 1.43
C-C (ring) 1.39 - 1.41
C-C (hydroxymethyl) 1.51
C-O (hydroxymethyl) 1.43
O-H 0.96
C-C-Cl 119.5
C-O-C (ethoxy) 118.0
C-C-O (hydroxymethyl) 121.0
H-O-C (hydroxymethyl) 109.5
Cl-C-C-O (ethoxy) ~180
C-C-O-C (ethoxy) ~0 or ~180
Ring-C-C-O (hydroxymethyl) ~90

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO would likely be distributed over the aromatic ring and the chloro- and hydroxymethyl substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (electrophilic attack sites), while blue indicates regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the ethoxy and hydroxymethyl groups, and to a lesser extent, the chlorine atom, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its propensity for nucleophilic interaction. The aromatic ring would show a nuanced potential distribution due to the competing electron-donating effect of the ethoxy group and the electron-withdrawing effects of the chloro and hydroxymethyl groups.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a predicted IR spectrum that can be compared with experimental results to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C-Cl stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This allows for the interpretation of the UV-Vis spectrum in terms of the electronic excitations between molecular orbitals, such as π → π* transitions within the benzene ring.

Ab-initio Quantum Chemical Studies

Ab-initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, though at a greater computational expense than DFT.

An ab-initio study of this compound would serve as a benchmark to validate the results obtained from DFT calculations. By comparing the geometries, energies, and other properties calculated with different levels of theory, a deeper understanding of the molecule's electronic structure can be achieved. These methods are particularly useful for studying systems where electron correlation effects, which are approximated in DFT, are significant.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical modeling could be used to investigate various chemical transformations. For example, the mechanism of its synthesis or its subsequent reactions could be explored.

This involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The transition state, which is the highest energy point along the reaction pathway, can be located and characterized. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, providing insight into the reaction kinetics. For instance, the mechanism of esterification of the hydroxyl group or the oxidation of the alcohol to an aldehyde or carboxylic acid could be modeled. This would involve mapping the potential energy surface for the reaction and identifying the lowest energy path from reactants to products.

Investigation of Solvent Effects on Molecular Properties and Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound, specifically concerning the influence of solvents on its molecular properties and reactivity. At present, there are no published research articles, detailed findings, or data tables that directly address this topic for the specified compound.

While computational chemistry is a powerful tool for understanding such interactions, and studies on other substituted aromatic compounds have demonstrated the profound impact of solvent environments on molecular characteristics, similar analyses for this compound have not been documented. nih.govfrontiersin.orgarxiv.org General principles of solvent effects indicate that a molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals can be significantly altered by the surrounding solvent medium. These changes, in turn, can influence the molecule's reactivity in chemical processes. frontiersin.orgresearchgate.net

For instance, theoretical studies on other molecules often employ methods like Density Functional Theory (DFT) combined with various solvent models (e.g., Polarizable Continuum Model) to predict these effects. nih.govnih.gov Such calculations can provide insights into reaction mechanisms and kinetics in different solvents. nih.govwikipedia.org However, the application of these established computational methodologies to this compound is not found in the current body of scientific literature.

The reactivity of related substituted benzenes and alcohols has been shown to be dependent on the solvent's polarity and its ability to form hydrogen bonds. mdpi.comncert.nic.in For example, the rate of nucleophilic substitution reactions or the acidity of a hydroxyl group can be modulated by the choice of solvent. wikipedia.orgncert.nic.in It is plausible that this compound would exhibit similar solvent-dependent behavior, but without specific computational data, any discussion remains speculative.

Further research, including dedicated computational studies, is required to elucidate the specific effects of different solvents on the molecular properties and reactivity of this compound. Such work would be invaluable for predicting its behavior in various chemical environments and for the rational design of synthetic routes or applications.

Due to the absence of specific research on this compound in this area, no data tables of computational findings can be provided.

Applications in Advanced Organic Synthesis

(2-Chloro-4-ethoxyphenyl)methanol as a Key Intermediate in Complex Molecule Construction

The strategic placement of the chloro, ethoxy, and methanol (B129727) functionalities on this compound makes it a valuable intermediate in the multi-step synthesis of complex target molecules, most notably in the pharmaceutical industry. Its derivatives serve as crucial fragments that can be elaborated and coupled with other building blocks to construct intricate molecular architectures.

A prime example of its application is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. wikipedia.org While this compound itself is the foundational structure, a modified version, typically a halogenated derivative like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) or (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is used as the key intermediate. oriprobe.compharmaffiliates.com

The synthesis of Dapagliflozin involves a critical step where an aryl lithium reagent, generated from the brominated intermediate, is coupled with a protected gluconolactone (B72293) derivative. wikipedia.orggoogle.com This reaction forms the C-glycoside bond that is central to the structure of Dapagliflozin. The specific substitution pattern of the (2-Chloro-4-ethoxyphenyl) moiety is essential for the biological activity of the final drug molecule. Various synthetic routes to Dapagliflozin have been developed, many of which hinge on the efficient preparation and subsequent reaction of these key intermediates derived from the this compound framework. oriprobe.comgoogle.comgoogle.com

Utility in the Synthesis of Substituted Aromatic and Heterocyclic Compounds

The functional groups of this compound provide multiple reaction sites for the synthesis of a variety of substituted aromatic and heterocyclic compounds. The hydroxyl group can be easily converted into other functional groups or used as a point of attachment, while the aromatic ring can undergo further substitution reactions.

The synthesis of Dapagliflozin itself is a testament to this utility, as it results in a highly substituted aromatic C-glycoside, a complex heterocyclic system. wikipedia.org The initial framework of this compound is elaborated through a series of reactions to introduce the glucosyl moiety and form the final complex structure.

While direct examples of this compound being used to create a broad range of other heterocycles are not extensively documented in readily available literature, its potential is clear from the general principles of organic synthesis. For instance, related chloro-substituted aromatic aldehydes are known to be versatile precursors for heterocyclic systems like imidazoles. researchgate.net The hydroxyl group of this compound can be oxidized to an aldehyde, which can then participate in condensation reactions with various nucleophiles to form a wide array of heterocyclic rings. Furthermore, the chloro and ethoxy groups can influence the regioselectivity of these cyclization reactions, offering a degree of control in the synthesis of complex structures. The hetero-Diels-Alder reaction is another powerful tool for constructing heterocyclic systems, and derivatives of this compound could potentially be designed to act as dienophiles or dienes in such transformations. mdpi.com

Precursor Role in the Development of Specialty Chemicals and Materials

The functional groups present in this compound make it a potential precursor for the development of specialty chemicals and materials. The hydroxyl group can act as a site for polymerization, allowing for the incorporation of this substituted aromatic unit into polymer backbones. This could lead to the creation of polymers with tailored properties, such as thermal stability, flame retardancy (due to the chlorine atom), and specific optical or electronic characteristics.

A related compound, (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol, has been noted for its potential use in the synthesis of advanced materials like polymers and nanocomposites. smolecule.com The presence of functional groups allows it to act as a monomer or a modifying agent in the production of these materials. This suggests that this compound could similarly be employed in materials science.

Furthermore, the development of derivatives of this compound could lead to the production of other specialty chemicals. For example, the synthesis of aryloxyphenoxypropionates, a class of herbicides, often involves the coupling of substituted phenols with other chemical moieties. researchgate.net The phenolic structure inherent in the ethoxy-substituted ring of this compound suggests its potential as a foundational element in the synthesis of new agrochemicals or other biologically active compounds. The field of oligonucleotide synthesis, which involves the creation of short nucleic acid fragments for various biological and medical applications, is another area where highly functionalized molecules like derivatives of this compound could potentially find use as specialized building blocks. wikipedia.org

Design and Synthesis of Chemically Modified Derivatives for Targeted Research

The structure of this compound can be strategically modified to create a range of derivatives for targeted research applications. These modifications are often designed to facilitate specific synthetic transformations or to probe structure-activity relationships in biological systems.

A significant amount of research has been dedicated to the synthesis of halogenated derivatives of this compound, particularly brominated and iodinated versions. smolecule.com The introduction of a bromine or iodine atom onto the aromatic ring is a key strategic step in many synthetic routes, as these halogens can be readily converted into organometallic reagents (e.g., organolithium or Grignard reagents) through metal-halogen exchange. These reactive intermediates are then used to form new carbon-carbon bonds, as seen in the synthesis of Dapagliflozin. google.compatsnap.com

Beyond halogenation, other derivatives have been synthesized for specific research purposes. For example, the synthesis and crystal structure of [2-chloro-4-(methylsulfonyl)phenyl]methanol has been reported, providing valuable insight into the solid-state conformation and intermolecular interactions of this class of compounds. asianpubs.org Research into the metabolites of drugs like Dapagliflozin also involves the synthesis of various hydroxylated and oxidized derivatives to understand how the drug is processed in the body. ias.ac.in These studies are crucial for drug development and safety assessment.

The following table provides a summary of some of the chemically modified derivatives of this compound and their applications in targeted research:

Derivative NameModificationApplication in Targeted ResearchReferences
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneBromination and oxidation of the methanol groupKey intermediate in the synthesis of Dapagliflozin, enabling coupling reactions. pharmaffiliates.combldpharm.com
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneBromination and reduction of a precursor ketonePrecursor to the aryl lithium reagent used in the synthesis of Dapagliflozin. oriprobe.comgoogle.com
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanolIodinationPotential lead compound for new drug development and intermediate for advanced materials. smolecule.com
[2-Chloro-4-(methylsulfonyl)phenyl]methanolReplacement of the ethoxy group with a methylsulfonyl groupUsed for structural analysis through single crystal X-ray diffraction. asianpubs.org
Dapagliflozin metabolites (e.g., hydroxylated derivatives)Enzymatic or synthetic oxidationSynthesized to study the metabolic fate of Dapagliflozin in biological systems. ias.ac.in

This targeted design and synthesis of derivatives underscore the importance of this compound as a versatile scaffold in modern chemical research.

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The development of sustainable and green synthetic routes for producing (2-Chloro-4-ethoxyphenyl)methanol and related benzyl (B1604629) alcohols is a paramount goal for future research. mun.ca The emphasis is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mun.camdpi.com

Key areas of exploration include:

Catalytic Systems: The use of heterogeneous catalysts is a promising avenue, as they can be easily separated and recycled. mdpi.com For instance, ruthenium supported on alumina (B75360) has shown good activity in the solvent-free selective oxidation of benzyl alcohol to benzaldehyde. mdpi.com The development of novel catalysts, such as those based on nano-MgO or heteropoly-organic acid salt ionic liquids, could lead to milder reaction conditions, shorter reaction times, and higher yields. tandfonline.comgoogle.com

Green Oxidants: Replacing traditional, often toxic, oxidizing agents with environmentally benign alternatives like molecular oxygen or hydrogen peroxide is a critical objective. mdpi.comorganic-chemistry.org Photocatalytic methods that utilize visible light as a driving force and a green oxidant are also being investigated. organic-chemistry.org

Alternative Solvents and Solvent-Free Conditions: Research is focused on replacing hazardous organic solvents with greener alternatives or eliminating them altogether. mun.camdpi.com Solvent-free reactions not only reduce waste but can also lead to higher efficiency. mun.camdpi.com

Biocatalysis: The use of enzymes to catalyze the synthesis of benzyl alcohols offers high selectivity and operates under mild, aqueous conditions, presenting a highly sustainable approach. mdpi.com

In-depth Mechanistic Elucidation of Unexplored Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new transformations. While some reaction pathways are understood, many remain to be fully elucidated.

Future research will likely focus on:

Photochemical Reactions: Investigating the mechanisms of photochemical reactions, such as photosolvolysis, can provide insights into the behavior of the molecule in its excited state and potentially lead to novel synthetic applications. acs.org

Oxidation Mechanisms: Delving into the specifics of oxidation reactions, including the role of different oxidants and catalysts, can enable more selective and efficient synthesis of derivative compounds. acs.org For example, understanding the proton-coupled electron transfer (PCET) mechanism has been key to developing selective monooxidation of alkylated benzenes. acs.org

Carbocation Intermediates: For reactions that proceed through carbocation intermediates, such as dehydrative nucleophilic substitutions, a detailed study of the stability and reactivity of these intermediates is essential for controlling reaction outcomes. nih.gov The use of solvents like hexafluoroisopropanol (HFIP) has been shown to stabilize cationic species, enabling efficient transformations. nih.gov

Radical-Pair Mechanisms: In reactions involving radical intermediates, such as some α-arylation reactions, elucidating the dynamics of the transient radical pairs is necessary to control product distribution and minimize side reactions. mdpi.com

Development of Novel Catalytic Systems for Efficient Transformations

The development of new and improved catalytic systems is a cornerstone of advancing the chemistry of this compound and its derivatives. The goal is to create catalysts that are not only highly active and selective but also robust, recyclable, and environmentally friendly.

Promising areas of research include:

Heterogeneous Catalysts: Continued development of solid-supported catalysts, such as metals on oxide supports (e.g., Ru on Al2O3) or metal-organic frameworks (MOFs), is a key focus. mdpi.comacs.org These materials offer the advantage of easy separation and reuse. mdpi.comacs.org

Homogeneous Catalysis: While facing challenges in separation, homogeneous catalysts, including organometallic complexes and ionic liquids, can offer high efficiency and selectivity under mild conditions. google.com Future work may focus on developing strategies for their effective recovery and reuse. google.com

Photocatalysts: The use of light-absorbing catalysts, such as semiconductor quantum dots, to drive chemical reactions is a rapidly growing field. researchgate.net These systems can enable transformations under very mild conditions and offer unique reactivity patterns. researchgate.net

Biocatalysts: Expanding the toolbox of enzymes for the synthesis and modification of substituted benzyl alcohols is a significant area for future research. mdpi.com This includes enzyme engineering to improve stability, substrate scope, and catalytic efficiency. mdpi.com

Advanced Computational Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry and artificial intelligence are becoming indispensable tools in the design of new molecules with specific, desired properties. mdpi.com For this compound, these approaches can accelerate the discovery of novel derivatives with tailored electronic, optical, or biological activities.

Future research in this area will likely involve:

De Novo Drug Design: Utilizing computational algorithms to generate novel molecular structures from scratch that are predicted to have specific biological activities. mdpi.com This approach combines AI, molecular modeling, and quantum mechanics. mdpi.com

Predictive Modeling: Employing machine learning and statistical methods to forecast the properties of virtual compounds, including their reactivity, toxicity, and efficacy, thereby reducing the need for extensive laboratory synthesis and testing. mdpi.com

Quantum Mechanical Simulations: Using high-level quantum calculations to model electronic structures and predict the outcomes of chemical reactions, as well as the interactions between molecules and their biological targets. mdpi.com

Materials Design: Applying computational methods to design new organic materials, such as polymers or molecular crystals, based on this compound derivatives with specific electronic or optical properties. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for (2-Chloro-4-ethoxyphenyl)methanol, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via the reduction of the corresponding aldehyde, (2-Chloro-4-ethoxyphenyl)formaldehyde, using sodium borohydride (NaBH₄) in ethanol or methanol under mild conditions (0–25°C). Solvent choice impacts yield: polar aprotic solvents like THF may reduce side reactions compared to protic solvents. Post-reaction purification involves extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) . Optimization focuses on stoichiometry (1.2–1.5 eq NaBH₄) and inert atmospheres to prevent oxidation of the alcohol product.

Q. How is the purity of this compound validated in laboratory settings?

Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity:

  • ¹H NMR : A singlet for the hydroxymethyl (–CH₂OH) group at δ 4.6–4.8 ppm; aromatic protons split due to chloro and ethoxy substituents (δ 6.8–7.4 ppm).
  • ¹³C NMR : The alcohol carbon appears at δ 60–65 ppm.
    Melting point analysis (if crystalline) and FT-IR (O–H stretch at ~3300 cm⁻¹) further validate purity .

Q. What are the key safety protocols for handling this compound?

Answer: Safety measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential vapor release.
  • Storage : In airtight containers under nitrogen, away from oxidizers.
  • Waste disposal : Neutralize with dilute HCl before incineration or specialized chemical waste services. Toxicity data (e.g., LD₅₀) should be referenced from SDS sheets, though limited ecotoxicological studies exist .

Q. What spectroscopic techniques are essential for characterizing substituent effects in derivatives?

Answer:

  • UV-Vis : To study electronic transitions influenced by the chloro and ethoxy groups.
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding steric effects of substituents .

Q. How does the chloro-ethoxy substitution pattern influence reactivity in nucleophilic reactions?

Answer: The electron-withdrawing chloro group at the 2-position activates the aromatic ring for electrophilic substitution, while the ethoxy group at the 4-position provides steric hindrance. This duality directs nucleophilic attacks (e.g., SN2 at the benzylic –CH₂OH) and stabilizes intermediates via resonance. Comparative studies with fluorinated analogs show reduced reactivity due to weaker C–F dipole interactions .

Advanced Research Questions

Q. How can catalytic systems improve the enantioselective synthesis of this compound derivatives?

Answer: Chiral catalysts like Jacobsen’s Mn(III)-salen complexes or organocatalysts (e.g., proline derivatives) enable asymmetric reduction of ketone precursors. For example, (+)-Diphenylprolinol TMS ether achieves >90% ee in borane-mediated reductions. Solvent polarity (e.g., toluene vs. DCM) and temperature (−20°C to RT) critically modulate enantioselectivity. Kinetic resolution during crystallization further enhances optical purity .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives?

Answer: Discrepancies often arise from:

  • Impurity profiles : By-products like over-reduced alkanes or oxidized ketones require LC-MS/MS analysis.
  • Catalyst deactivation : ICP-OES detects metal leaching in heterogeneous catalysis.
  • Moisture sensitivity : Karl Fischer titration quantifies water content in solvents.
    Case studies show yields improve from 60% to 85% when using molecular sieves in NaBH₄ reductions .

Q. How do computational methods (e.g., DFT) predict the biological activity of this compound analogs?

Answer: Density Functional Theory (DFT) calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for protein binding.
  • ADMET properties : LogP (~2.1) predicts moderate blood-brain barrier penetration.
  • Docking simulations : Reveal affinity for cytochrome P450 enzymes (e.g., CYP3A4), aligning with in vitro inhibition assays .

Q. What role does this compound play in designing enzyme inhibitors?

Answer: The hydroxymethyl group serves as a hydrogen-bond donor in active-site interactions. For example, derivatives inhibit acetylcholinesterase (IC₅₀ = 12 µM) by mimicking choline’s quaternary ammonium group. SAR studies show chloro substitution enhances potency 3-fold compared to methoxy analogs, likely due to increased hydrophobic interactions .

Q. How can advanced crystallography (e.g., SHELXL) address polymorphism in crystalline derivatives?

Answer: SHELXL refines X-ray data to distinguish polymorphs via:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O vs. π-π stacking).
  • Twinned data refinement : Resolves overlapping Bragg peaks in strained crystals.
    For instance, a 2020 study resolved two polymorphs of a related compound, showing 5% variation in hydrogen bond lengths impacting solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.